1-Aminopropane-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminopropane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJPNBAEWSRKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4146-16-1 (hydrochloride) | |
| Record name | beta-Mercaptopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001318616 | |
| Record name | Propamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-36-7 | |
| Record name | Propamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Mercaptopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminopropane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Derivatization Strategies for 1 Aminopropane 2 Thiol
Established Synthetic Routes to 1-Aminopropane-2-thiol and Related Amino Thiols
The construction of the this compound scaffold and its analogs has been approached through various established synthetic methodologies. These routes often focus on achieving high regioselectivity and, where applicable, enantioselectivity.
Regioselective Synthesis via Aziridine (B145994) Ring Opening
A prominent and effective strategy for the synthesis of this compound derivatives involves the regioselective ring-opening of activated aziridines. tandfonline.comnih.govfrontiersin.orgmdpi.comrsc.org Aziridines, as three-membered heterocyclic compounds, are valuable intermediates for creating nitrogen-containing molecules. metu.edu.tr The strain in the aziridine ring makes it susceptible to nucleophilic attack, and the presence of an electron-withdrawing group on the nitrogen atom enhances its reactivity. tandfonline.com
The ring-opening of aziridines with sulfur nucleophiles, such as thiols, is a particularly facile and highly regioselective reaction. mdpi.com The attack of the nucleophile typically occurs at the less sterically hindered carbon of the aziridine ring. mdpi.com For instance, the reaction of 1-arenesulfonyl-2-(bromomethyl)-aziridines with arylthiols or thiourea (B124793) derivatives in the presence of a base like sodium methoxide (B1231860) provides a direct route to 1,3-difunctionalized 2-aminopropane derivatives. tandfonline.comtandfonline.comfigshare.com This approach allows for the synthesis of compounds such as N-(1,3-bis(arylthio)propan-2-yl)-arylsulfonamides in good yields. tandfonline.comfigshare.com
The regioselectivity of the aziridine ring-opening can be influenced by the substituents on the aziridine ring and the reaction conditions. frontiersin.org For example, the ring-opening of an aziridine with a γ-ketone substituent at the C2 position occurs at the C2 carbon, while a similar aziridine with a γ-silylated hydroxy group undergoes ring-opening at the unsubstituted C3 position. frontiersin.org
Strategies for Enantioselective Synthesis of Chiral Amino Thiols
The development of enantioselective methods for synthesizing chiral amino thiols is crucial, given their importance in pharmaceuticals and biologically active compounds. beilstein-journals.orgbohrium.com Several strategies have been developed to control the stereochemistry of these molecules.
One approach involves the use of chiral catalysts in addition reactions. For example, chiral phosphoric acids have been successfully employed as catalysts in the enantioselective synthesis of cyclic N,S-ketals through the intramolecular cyclization of aminobenzenethiols with fluoroalkyl ketones. bohrium.com This method has been shown to produce benzothiazoline (B1199338) derivatives with high yields and enantioselectivity. bohrium.com
Another powerful strategy is the organocatalytic conjugate addition of thiols to various acceptors. Chiral bifunctional thiourea-tertiary amine catalysts have been utilized for the cascade thio-Michael/ring-opening reaction of aromatic thiols with (Z)-olefinic azlactones, yielding non-natural cis-β-thio-α-amino acid derivatives with high diastereoselectivities and enantioselectivities. nih.gov Similarly, cinchona alkaloid amide/zinc(II) catalysts have been developed for the enantioselective addition of thiols to acyclic α-ketiminoesters. researchgate.net
Three-component reactions co-catalyzed by a rhodium(II) complex and a chiral phosphoric acid have also emerged as an efficient route to chiral α-mercapto-β-amino esters. acs.org This transformation proceeds through the enantioselective trapping of a sulfonium (B1226848) ylide intermediate by a phosphoric acid-activated imine. acs.org
Novel and Sustainable Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the application of green chemistry principles and the exploration of novel catalytic systems for the synthesis of this compound and its analogs.
Green Chemistry Principles Applied to Amino Thiol Production
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.govacs.org In the context of amino thiol synthesis, this includes the use of greener solvents, safer reagents, and more energy-efficient processes.
The thiol-ene reaction, a radical-mediated hydrothiolation across an unsaturated bond, is considered an archetypal green reaction due to its high conversion rates under mild conditions without the need for toxic metal additives. rsc.org This reaction has been successfully applied to the synthesis of biochemically relevant conjugates from unprotected amino acid starting materials. rsc.org The use of deep eutectic solvents (DESs) and aqueous systems in these reactions further enhances their sustainability by replacing hazardous organic solvents like NMP and DMF. rsc.orgrsc.org
Photocatalysis using visible light as a sustainable energy source is another green approach. acs.org The direct synthesis of α-keton thiol esters from thioic acids and alkenes has been achieved using an inexpensive organic photocatalyst (thioxanthone) and oxygen as a green oxidant, with water as the only byproduct. acs.org
Organocatalyzed Asymmetric Multicomponent Reactions for Amino Thiols
Organocatalyzed asymmetric multicomponent reactions (AMCRs) represent a highly efficient and atom-economical approach to constructing complex chiral molecules from simple starting materials in a single step. rsc.orgcsic.esresearchgate.net These reactions are often biomimetic, emulating metabolic pathways in living cells. csic.es
Bifunctional chiral thiourea-amine organocatalysts are particularly effective in AMCRs due to their ability to simultaneously activate both the electrophile and the nucleophile. rsc.org This dual activation leads to enhanced reaction rates and high enantioselectivity. Chiral amine-catalyzed AMCRs of α,β-unsaturated aldehydes have been used to generate active iminium ion intermediates, which then undergo highly enantioselective addition of thiols. rsc.org
The development of novel organocatalysts continues to expand the scope of AMCRs for the synthesis of diverse and structurally complex amino thiols and their derivatives. figshare.comrsc.org
Comprehensive Derivatization of this compound
The presence of both a primary amine and a thiol group makes this compound a versatile building block for a wide range of derivatization reactions. researchgate.netsigmaaldrich.com These reactions can be used to introduce new functional groups, modify the compound's properties, or attach it to other molecules.
The thiol group is highly nucleophilic and can readily react with various electrophiles. mdpi.com Common derivatization reactions involving the thiol group include alkylation, addition to double bonds (e.g., in maleimides), and disulfide bond formation. mdpi.com For selective modification, the thiol group can be protected using protecting groups like tert-butyl disulfide (Boc) or trityl groups.
The primary amine group can undergo reactions such as acylation, alkylation, and formation of imines. sigmaaldrich.com Protecting groups like Fmoc or benzyloxycarbonyl (Cbz) can be used to block the amine group while the thiol group is being modified.
The dual functionality of this compound allows for its use in the synthesis of various heterocyclic compounds and as a linker in bioconjugation. For example, the reaction of 1,2-aminothiols with isatin-derived Baylis-Hillman adducts proceeds rapidly under physiological conditions to yield a stable bis-heterocyclic scaffold. nih.gov Derivatization is also crucial for analytical purposes, such as preparing volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) have been shown to efficiently derivatize primary amines for enhanced detection in mass spectrometry. mdpi.com
Strategies for Amine and Thiol Functional Group Modification
The presence of both amine and thiol groups necessitates strategic planning to achieve selective modification. The relative nucleophilicity of the thiol and amine groups can be influenced by reaction conditions, such as pH, to direct reactivity. Generally, the thiol group is more nucleophilic than the amine at neutral or acidic pH, while the amine's reactivity increases under basic conditions. Complete modification of both groups can be achieved through a sequential approach. nih.gov
Thiol Group Modification: The thiol group is susceptible to alkylation and acylation. A common strategy involves the reduction of any existing disulfide bonds, followed by alkylation to prevent re-oxidation and cap the thiol group. nih.gov Silylation is another common technique used to derivatize both thiol and amine groups, rendering the molecule more volatile for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can replace active hydrogens on both thiol and amine groups with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com
Amine Group Modification: Once the thiol group is protected or if conditions are selective for the amine, the primary amine can be modified. Reductive amination (or reductive dimethylation) is a popular method for converting primary amines to tertiary amines without altering the charge of the molecule at physiological pH. nih.gov This reaction typically involves an aldehyde (e.g., formaldehyde) and a reducing agent like pyridine-borane complex. nih.gov Acylation is another route for amine modification.
A sequential strategy for modifying both functional groups on a molecule with amine and thiol moieties is outlined below. nih.gov
| Step | Target Group | Reaction Type | Reagents | Purpose |
| 1 | Thiol (-SH) | Alkylation | Iodoacetamide (IAA) after reduction with Dithiothreitol (DTT) | To cap the thiol group, preventing its reaction in subsequent steps. nih.gov |
| 2 | Amine (-NH₂) | Reductive Dimethylation | Formaldehyde, Pyridine-BH₃ complex | To modify the primary amine, for example, to introduce isotopic labels. nih.gov |
Formation of Disulfides via Thiol Oxidation
The thiol group of this compound can be readily oxidized to form a symmetrical disulfide, 2,2′-dithiobis(1-propylamine). This redox reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond. libretexts.org The conversion from a thiol to a disulfide is an oxidative process where each sulfur atom formally loses a bond to hydrogen and gains a bond to the other sulfur. libretexts.org
This oxidation can be achieved using a variety of oxidizing agents under different conditions. The process can occur via one-electron or two-electron pathways. nih.gov In a two-electron pathway, a common intermediate is a sulfenic acid (RSOH), which reacts rapidly with another thiol to yield the disulfide. nih.gov In biological systems, this interconversion is often mediated by enzymes and coenzymes like glutathione. libretexts.org In a laboratory setting, several reagents can effect this transformation efficiently.
| Oxidizing Agent | Conditions/Notes |
| Hydrogen Peroxide (H₂O₂) | Catalytic amounts of iodide ion or iodine can be used. organic-chemistry.org |
| Iodine (I₂) | A classic and straightforward method for thiol oxidation. researchgate.net |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | An efficient oxidant that works under both solution and solvent-free conditions. organic-chemistry.org |
| Dimethyl sulfoxide (B87167) (DMSO) | A mild and common oxidizing agent for converting thiols to disulfides. |
| Air (O₂) | Spontaneous oxidation can occur in the presence of oxygen, often catalyzed by metal ions. |
The formation of the disulfide bridge is a critical reaction in protein folding, where it links cysteine residues, and this same principle applies to smaller molecules like this compound. wikipedia.org
Synthetic Routes to Vicinal Amino Alcohols via Thiol-Epoxy Reactions
The reaction between a thiol and an epoxide, known as a thiol-epoxy reaction, is a highly efficient "click" reaction that can be used to synthesize β-hydroxy thioethers. mdpi.compreprints.org When this compound is reacted with an epoxide, its thiol group acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This leads to the regioselective opening of the epoxide and the formation of a vicinal amino alcohol containing a thioether linkage.
This reaction is noted for its favorable characteristics, including fast rates, high selectivity, and mild reaction conditions. mdpi.compreprints.org The presence of the vicinal amino group in the this compound structure can have a catalytic (anchimeric) effect, accelerating the ring-opening of the epoxide, sometimes even without an external catalyst. mdpi.compreprints.org The reaction generally follows Krasusky's rule, where the nucleophilic attack occurs at the less substituted carbon of the epoxide ring. mdpi.com
The resulting vicinal amino alcohol derivatives are valuable structural motifs found in many biologically active compounds. mdpi.compreprints.org
General Reaction Scheme: The thiol group of this compound attacks an epoxide, resulting in a new carbon-sulfur bond and a hydroxyl group on the adjacent carbon.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Aminopropane 2 Thiol
Reactivity Governed by the Thiol Moiety
The thiol group is a versatile functional group known for its nucleophilicity and redox activity. wikipedia.orgebsco.com
The thiol group of 1-aminopropane-2-thiol is a potent nucleophile, a characteristic enhanced by the presence of the adjacent amino group. rsc.org Thiols are generally more acidic than their alcohol counterparts, readily deprotonating to form the more nucleophilic thiolate anion (R-S⁻). wikipedia.orgnih.gov The presence of a nearby amine can facilitate this deprotonation, thereby increasing the thiol's nucleophilic strength. rsc.org This enhanced nucleophilicity allows this compound to readily participate in a variety of reactions, including alkylation to form thioethers and addition to α,β-unsaturated compounds. wikipedia.orgacs.org
The nucleophilic character of aminothiols is crucial in various chemical and biological processes. For instance, the thiolate form is a powerful nucleophile that can engage in substitution reactions. nih.gov Studies have shown that the amine moiety in proximity to the thiol group increases the thiol's nucleophilicity. rsc.org
Table 1: Comparison of Nucleophilic Reactivity
| Feature | Thiol (R-SH) | Thiolate (R-S⁻) |
| Nucleophilicity | Moderate | High |
| Active Species | Neutral molecule | Anion |
| Formation | - | Deprotonation of thiol |
Thiol-disulfide exchange is a fundamental reaction for thiols, involving the reaction of a thiolate anion with a disulfide bond (R-S-S-R'). This results in the formation of a new disulfide and a new thiolate. mdpi.com This process is critical in protein folding and other biological systems. nih.govlibretexts.org The reaction typically proceeds through a single Sₙ2-type transition state where the attacking sulfur atom of the thiolate forms a bond with one of the sulfur atoms of the disulfide, leading to the cleavage of the disulfide bond. researchgate.netrsc.org
The mechanism involves the nucleophilic attack of a thiolate on a disulfide bond. mdpi.com The rate of this exchange is influenced by the pKa of the thiols involved and the stability of the resulting species. researchgate.net Redox mediators can be employed to facilitate these exchange reactions, even under electrochemical conditions. chimicatechnoacta.ru
Thiols can be readily oxidized to form disulfides (R-S-S-R). wikipedia.org This oxidative coupling is a common reaction and can be achieved using a variety of mild oxidizing agents, including halogens and even atmospheric oxygen. wikipedia.orgchemistrysteps.com The S-H bond in thiols is weaker than the O-H bond in alcohols, making thiols more susceptible to oxidation. chemistrysteps.com This reaction is significant in protein chemistry, where disulfide bridges formed from cysteine residues help stabilize the tertiary structure of proteins. libretexts.orgchemistrysteps.com
The process can be catalyzed by various reagents and conditions, including metal complexes and acidic environments. ajol.inforsc.orgbiolmolchem.com The reaction generally proceeds without over-oxidation to sulfoxides or sulfones if controlled properly. ajol.info Recent research has explored sustainable methods for this transformation, such as using MOF-derived cobalt nanoparticles as a heterogeneous catalyst for aerobic oxidative coupling. rsc.org
Table 2: Common Oxidizing Agents for Thiol Coupling
| Oxidizing Agent | Conditions | Reference |
| Bromine/Iodine | Presence of base | wikipedia.org |
| Tripropylammonium fluorochromate (TPAFC) | Dichloromethane, room temp. or microwave | ajol.info |
| Oxygen (aerobic) | Biomimetic iron-ruthenium complex catalyst, water | rsc.org |
| Dimethyl sulfoxide (B87167) (DMSO) | Acidic conditions with HI | biolmolchem.com |
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the addition of a thiol to an alkene to form a thioether. wikipedia.orgalfa-chemistry.com This reaction can proceed through either a radical-mediated or a nucleophilic mechanism. wikipedia.orgalfa-chemistry.com The radical-initiated process often involves an anti-Markovnikov addition and is known for its high yield, stereoselectivity, and rapid rate under ambient conditions. wikipedia.org This makes it particularly useful for bioconjugation, polymer synthesis, and surface patterning. wikipedia.orgnih.govrsc.orgrsc.org
In the context of bioconjugation, the thiol-ene reaction offers a way to selectively modify biomolecules containing cysteine residues. nih.gov This method has been successfully used to conjugate nanoparticles to proteins and aptamers without compromising their biological activity. nih.gov
The Thiol-Michael addition, or thia-Michael reaction, is the conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nsf.govmasterorganicchemistry.com This reaction is typically catalyzed by a base or a nucleophile. nih.govnsf.gov The base-catalyzed mechanism involves the deprotonation of the thiol to form a thiolate, which then acts as the nucleophile. nsf.gov In the nucleophile-initiated pathway, the nucleophile first adds to the Michael acceptor, generating an enolate that then deprotonates the thiol. nsf.gov
This reaction is highly efficient and selective, often proceeding rapidly to high conversions with minimal side products. nih.govnsf.gov The kinetics of the reaction can be influenced by the structure of both the thiol and the Michael acceptor. nsf.gov
Thiol-Ene "Click" Reactions for Chemical Conjugation.
Reactivity Governed by the Amine Moiety
The primary amine group in this compound also imparts significant reactivity to the molecule. Amines are nucleophilic and can participate in a variety of reactions, including acylation and alkylation. In the context of this compound, the reactivity of the amine group can be utilized for various chemical modifications, provided that the more reactive thiol group is either selectively addressed or protected.
For instance, the amine group can be targeted for chemoselective ligation. Studies have shown that certain reagents, like those based on squaric acid, can selectively react with amines even in the presence of thiols under specific conditions. nih.gov The amine group's reactivity is influenced by its pKa and the reaction environment. In some cases, the initial product of an amine modification can be unstable and undergo further reactions. For example, the reaction of amines with 2-iminothiolane (B1205332) initially forms a mercaptoamidine adduct which can then decay. nih.gov This highlights the importance of understanding the subsequent stability of products formed through amine group modification.
Nucleophilicity and Alkylation/Acylation Reactions of Amines
The amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. ucalgary.ca This nucleophilicity allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.
Alkylation Reactions: In alkylation reactions, the amine acts as a nucleophile, displacing a leaving group from an alkyl halide. This results in the formation of a secondary or tertiary amine, depending on the extent of the reaction.
Acylation Reactions: Similarly, the amine group can react with acylating agents such as acyl chlorides or anhydrides. In this nucleophilic acyl substitution reaction, the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of an amide. This reaction is fundamental in peptide synthesis and the modification of biomolecules.
The nucleophilicity of amines is influenced by the electronic environment. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. ucalgary.ca In this compound, the adjacent thiol group can influence the reactivity of the amine through inductive and field effects.
| Reactant Type | General Reaction | Product Type |
| Alkyl Halide (R-X) | R-NH₂ + R'-X → R-NH-R' + HX | Secondary Amine |
| Acyl Chloride (R-COCl) | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl | Amide |
| Anhydride ((R'CO)₂O) | R-NH₂ + (R'CO)₂O → R-NH-CO-R' + R'COOH | Amide |
Condensation and Imine Formation Reactions
The primary amine functionality of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). numberanalytics.commasterorganicchemistry.com This reaction is a cornerstone of organic synthesis and is prevalent in biological systems. libretexts.org
The mechanism of imine formation typically proceeds through a two-step process:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org
Dehydration: The carbinolamine then undergoes dehydration, where a molecule of water is eliminated to form the C=N double bond of the imine. masterorganicchemistry.comlibretexts.orglibretexts.org
This reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. nih.gov The stability of the resulting imine can vary, and they are susceptible to hydrolysis back to the parent amine and carbonyl compound, particularly under acidic conditions. libretexts.org The formation of imines is a key step in various synthetic methodologies and is involved in the mechanism of several multicomponent reactions. nih.gov
| Carbonyl Compound | Reaction Description | Product |
| Aldehyde (R-CHO) | Condensation with this compound | Aldimine |
| Ketone (R₂C=O) | Condensation with this compound | Ketimine |
Synergistic Reactivity of Amine and Thiol Functional Groups
The proximate positioning of the amine and thiol groups in this compound allows for unique synergistic reactivity, leading to the formation of heterocyclic structures and participation in complex multicomponent reactions.
Intramolecular Reactivity and Cyclization Pathways
The dual functionality of this compound facilitates intramolecular reactions, leading to the formation of five-membered heterocyclic rings. A prominent example is the reaction with aldehydes or ketones to form thiazolidine (B150603) derivatives. asianjpr.com This cyclization is a condensation reaction where both the amine and the thiol group react with the carbonyl compound. asianjpr.com The reaction is often reversible and the resulting thiazolidine can be susceptible to hydrolysis. asianjpr.com
Another important intramolecular pathway involves the cyclization of derivatives. For instance, the intramolecular cyclization of thiosemicarbazides derived from aminopropane acids can lead to the formation of thiodiazoles or oxadiazoles (B1248032) depending on the reaction conditions. researchgate.net These cyclization reactions are crucial for the synthesis of various biologically active heterocyclic compounds.
Multicomponent Reactions Involving Thiol and Amine Nucleophiles
This compound is a valuable substrate in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. organic-chemistry.org The presence of two distinct nucleophilic centers (amine and thiol) allows for its participation in various MCRs.
Ugi and Passerini Reactions: The amine functionality of this compound can participate as the amine component in well-known MCRs like the Ugi and Passerini reactions. numberanalytics.comwikipedia.orgnih.govnumberanalytics.comwikipedia.org
The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govwikipedia.org
The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com
In some variations of these reactions, the thiol group can also act as a nucleophile. For instance, in certain Ugi-type reactions, a thiol can trap the intermediate nitrilium ion instead of the carboxylic acid. nih.gov
Other Multicomponent Reactions: The synergistic reactivity of the amine and thiol groups is also exploited in other MCRs. For example, a one-pot, three-component reaction involving a furan-based electrophile, a thiol, and an amine can generate stable pyrrole (B145914) heterocycles. nih.gov This type of reaction highlights the chemoselectivity that can be achieved, where the oxidized furan (B31954) first reacts with the thiol and then with the amine. nih.gov
| Multicomponent Reaction | Components | General Product |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
| Furan-Thiol-Amine MCR | Furan, Thiol, Amine | N-Pyrrole Derivative |
Kinetic and Thermodynamic Studies of this compound Reactions
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the provided search results, general principles of thiol and amine reactivity can be applied.
Kinetic Studies: Kinetic studies of thiol reactions, such as their oxidation to disulfides or their reaction with various electrophiles, have been conducted. researchgate.netsci-hub.se These studies often reveal that the rate of reaction is dependent on factors such as pH, temperature, and the presence of catalysts. sci-hub.setdl.org For instance, the oxidation of thiols can be catalyzed by metal ions. sci-hub.se In reactions involving both thiols and amines, the relative nucleophilicity of the two groups will influence the reaction kinetics. Thiols are generally more nucleophilic than alcohols, and thiolates (the conjugate base of thiols) are excellent nucleophiles. masterorganicchemistry.com
Thermodynamic Studies: Thermodynamic data for these reactions are also limited in the provided results. However, the formation of stable heterocyclic rings, such as thiazolidines, from this compound suggests that these cyclization reactions are thermodynamically favorable under appropriate conditions. The Ugi reaction is known to be exothermic and generally proceeds to completion rapidly. wikipedia.org
Further research is needed to fully elucidate the kinetic and thermodynamic parameters for the specific reactions of this compound.
Advanced Spectroscopic and Computational Analysis of 1 Aminopropane 2 Thiol and Its Complexes
Application of Advanced Spectroscopic Techniques for Structural and Mechanistic Insights.
Advanced spectroscopic techniques are indispensable in the detailed characterization of 1-aminopropane-2-thiol, its derivatives, and its metal complexes. These methods provide critical information on molecular structure, bonding, and reaction pathways.
High-Resolution NMR Spectroscopy for Complex Characterization.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. rsc.org In the context of this compound and its complexes, both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecular framework.
¹H NMR spectroscopy is particularly useful for identifying the chemical environments of the hydrogen atoms within the molecule. For aminothiols like this compound, characteristic chemical shifts are expected for the protons associated with the amino and thiol groups. Generally, amino protons appear in the δ 2.5–3.5 ppm range, while thiol protons are found further upfield between δ 1.8–2.2 ppm. The splitting patterns of these signals, governed by the n+1 rule, provide information about the number of adjacent protons, helping to confirm the connectivity of the carbon backbone. youtube.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Carbons bonded to electron-withdrawing groups like amines and thiols will have distinct chemical shifts. Typically, carbons adjacent to thiol groups resonate in the δ 30–40 ppm region, whereas carbons bonded to amino groups appear in the δ 45–55 ppm range.
When this compound acts as a ligand to form metal complexes, NMR spectroscopy can reveal changes in the electronic environment upon coordination. Shifts in the ¹H and ¹³C signals of the ligand can indicate the sites of metal binding. Furthermore, the study of paramagnetic complexes can lead to significant changes in chemical shifts, which can be exploited to gain further structural insights. toukach.ru For instance, the coordination of this compound to a metal center is confirmed by shifts in the NMR signals of the ligand. researchgate.netacs.org
Table 1: Typical NMR Chemical Shift Ranges for Aminothiols
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amino (R-NH2) | 2.5 – 3.5 | 45 – 55 |
| Thiol (R-SH) | 1.8 – 2.2 | 30 – 40 |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry for Reaction Product Analysis.
Mass spectrometry (MS) is a crucial analytical technique for identifying and characterizing reaction products of this compound. sfrbm.org It provides information about the molecular weight of the products and can be used to elucidate their structures through fragmentation analysis. nih.gov
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique commonly used for the analysis of thermally labile and non-volatile compounds, including this compound and its derivatives. sfrbm.org In positive ion mode, ESI-MS can detect the protonated molecule [M+H]⁺. For instance, the hydrochloride salt of a related compound, 2-aminopropane-1,3-dithiol, shows a detectable [M+H]⁺ ion at m/z 172.1. Similarly, for this compound, a protonated molecular ion would be expected, confirming its molecular weight.
Mass spectrometry is also invaluable for identifying products from reactions involving this compound. For example, in reactions with aminonitriles, MS can be used to identify the formation of thiazolines and dipeptides. mdpi.com Furthermore, in studies of metal complexes, MS can confirm the coordination of the ligand to the metal ion. acs.org The technique has been used to identify various reaction products such as 2,5-dimethylthiazoline and 2,2′-dithiobis(1-propylamine) from reactions involving this compound. lookchem.com
When analyzing thiol-containing compounds, it is important to consider potential side reactions, such as oxidation to disulfides. Mass spectrometry can readily identify these disulfide products by their corresponding higher molecular weight.
X-ray Crystallography of this compound Derivatives and Metal Complexes.
X-ray crystallography provides definitive, three-dimensional structural information about crystalline solids at the atomic and molecular level. wikipedia.org This technique has been instrumental in determining the precise arrangement of atoms, bond lengths, and bond angles in derivatives of this compound and its metal complexes. researchgate.net
The crystal structures of metal complexes containing aminothiol (B82208) ligands reveal the coordination geometry around the metal center and the specific interactions between the metal and the ligand. For example, in copper(I) complexes with ligands similar to this compound, X-ray diffraction has shown pseudo-tetrahedral coordination environments. jhu.edu In other instances, the geometry around a copper ion in a complex with a related ligand was determined to be an elongated octahedron. researchgate.net
Table 2: Examples of Crystal Structure Determinations for Related Metal Complexes
| Complex | Crystal System | Space Group | Key Structural Feature |
| [Fe(bpm)Cl₃(H₂O)]·H₂O | Monoclinic | P2₁/n | Mononuclear iron(III) complex. acs.org |
| [Fe₂(bpm)Cl₆(H₂O)₂]·2H₂O | Monoclinic | P2₁/n | Binuclear iron(III) complex. acs.org |
| CuClC₈H₁₄ | Orthorhombic | Pbca | Twist chair-chair conformation of cyclooctene. researchgate.net |
| AgNO₃C₈H₁₄ | Orthorhombic | Pbca | Twist chair-chair conformation of cyclooctene. researchgate.net |
This table is interactive. Click on the headers to sort the data. bpm = 2,2'-bipyrimidine
Computational Chemistry and Theoretical Investigations.
Computational chemistry offers powerful tools to complement experimental studies by providing insights into the electronic structure, conformation, and interactions of molecules at an atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. nih.gov It is employed to investigate the properties of this compound and its complexes, such as their electronic structure and stable conformations. nih.gov
DFT calculations can determine the distribution of electron density within a molecule, which is fundamental to understanding its reactivity. nih.gov For molecules with multiple functional groups like this compound, DFT can help to identify the most reactive sites. For instance, in the context of thiol addition to quinones, DFT has been used to understand the unusual reactivity of thiols. mdpi.com
Furthermore, DFT is used to calculate the energies of different molecular conformations, allowing for the prediction of the most stable three-dimensional structure. This is particularly important for understanding how this compound and its derivatives interact with other molecules or metal ions. The choice of the exchange-correlation functional and basis set is crucial for the accuracy of DFT calculations. aps.orgarxiv.org Various functionals, such as B3LYP, are commonly employed in these studies. mdpi.com
Molecular Dynamics Simulations of this compound Interactions.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of the dynamic behavior of this compound and its interactions with other molecules, including solvents and biological macromolecules. elifesciences.org
MD simulations can provide a detailed picture of how this compound and its complexes behave in a physiological environment. nih.gov For example, simulations can be used to study the binding of these compounds to proteins, providing insights into their potential biological activity. mdpi.com The coordination of metal ions like Pb(II) with thiol-containing molecules has been investigated using MD simulations to understand the stability and geometry of the resulting complexes in aqueous solutions. unipd.it
These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is critical for obtaining realistic results. By simulating the system over a period of time, MD can reveal important information about conformational changes, binding affinities, and the role of solvent molecules in molecular interactions.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of this compound and its derivatives. d-nb.infofrontiersin.org By modeling reaction pathways and analyzing the associated transition states, researchers can gain deep insights into the kinetics and thermodynamics that govern the chemical transformations of this versatile aminothiol. This approach allows for the prediction of reaction feasibility, the comparison of competing mechanisms, and the rational design of catalysts and reaction conditions. rsc.orgmdpi.com
The core of this analysis involves mapping the potential energy surface (PES) for a given reaction. Stationary points on the PES—reactants, intermediates, products, and transition states—are located and their energies calculated. The transition state (TS) represents the highest energy point along the lowest energy reaction path and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea or ΔG‡), a critical parameter for determining reaction rates. rsc.orgnih.gov
Modeling Nucleophilic Attack Mechanisms
The dual functionality of this compound, containing both a nucleophilic thiol group and an amino group, allows for complex and often competing reaction pathways. Computational modeling is essential for dissecting these mechanisms. A notable example can be drawn from studies on its close structural analog, cysteamine (B1669678), in reactions with nitriles. nih.gov In these reactions, the aminothiol participates in a nucleophilic attack on the nitrile carbon.
DFT calculations (at the B3LYP/6-311++G(d,p) level) have been used to model the reaction where the cysteamine zwitterion attacks a nitrile. nih.gov The process involves the sulfur atom approaching the nitrile's carbon atom while the proton from the ammonium (B1175870) group transfers to the nitrile's nitrogen atom. This concerted process proceeds through a single transition state. nih.gov The potential energy surface (PES) and the intrinsic reaction coordinate (IRC) pathway, which confirms that the identified transition state correctly connects the reactants and products, are thoroughly investigated. nih.gov
Table 1: Calculated Activation Energies for the Reaction of Cysteamine with Various Nitriles This table is based on data from a combined computational and experimental study on the reactivity of nitriles with cysteamine, a close structural analog of this compound. The activation energies (Ea) were calculated using DFT methods.
| Reactant Nitrile | Calculated Activation Energy (Ea) (kcal/mol) |
| Cyanoformamide | 15.5 |
| 2-Cyanopyridine | 19.3 |
| 3-Cyanopyridine | 21.0 |
| 4-Cyanopyridine | 19.7 |
| Benzonitrile | 22.8 |
Source: Adapted from computational studies on nitrile-cysteamine reactions. nih.gov
Comparison of Competing Reaction Pathways
In many cases, a reaction can proceed through multiple plausible mechanisms. Computational modeling allows for the direct comparison of these pathways by calculating the activation barrier for each. A study on the cysteamine-catalyzed hydrolysis of acetyl-p-nitroanilide explored four distinct mechanisms. rsc.org This analysis is directly relevant to understanding how this compound could function as a catalyst in similar aminolysis or hydrolysis reactions.
The investigated pathways included:
General-Acid/General-Base (GA/GB) Mechanism: A concerted process involving a proton relay system.
Concerted Mechanism: A direct, one-step reaction.
Stepwise Nucleophilic Mechanism: Involving the formation of a tetrahedral intermediate.
Concerted Nucleophilic Mechanism: A variation of the nucleophilic attack.
By calculating the activation barriers in both the gas phase and in aqueous solution, the study determined that the concerted general-acid/general-base mechanism was the most favorable in solution, possessing the lowest activation barrier. rsc.org
Table 2: Calculated Activation Barriers for Competing Mechanisms in Cysteamine-Catalyzed Hydrolysis This table presents data from a DFT study modeling the hydrolysis of acetyl-p-nitroanilide catalyzed by cysteamine, providing insight into how this compound might catalyze similar reactions.
| Proposed Reaction Mechanism | Calculated Activation Barrier (ΔG‡) in Solution (kcal/mol) |
| General-Acid/General-Base (GA/GB) | 20.9 |
| Concerted Nucleophilic | Higher than GA/GB |
| Stepwise Nucleophilic | Higher than GA/GB |
| Concerted | Higher than GA/GB |
Source: Data derived from DFT studies on cysteamine-catalyzed hydrolysis. rsc.org
Transition State Analysis in Metal Complexes
When this compound acts as a ligand in a metal complex, its reactivity can be significantly altered. Reaction pathway modeling of these complexes provides insight into the role of the metal center in catalysis. For instance, DFT studies on iron complexes of cysteamine that model cysteine dioxygenase enzymes show that the reaction with molecular oxygen proceeds through several intermediates with low activation barriers. d-nb.infonih.gov The mechanism is believed to involve the initial formation of an iron(III) superoxide (B77818) species, followed by attack of the distal oxygen atom on the sulfur of the coordinated aminothiol ligand. nih.gov
Role and Applications of 1 Aminopropane 2 Thiol in Diverse Academic Disciplines
Coordination Chemistry: 1-Aminopropane-2-thiol as a Ligand
This compound is a versatile ligand in coordination chemistry, primarily due to its structure which features two different donor atoms: a nitrogen atom in the amine group and a sulfur atom in the thiol group. This allows it to act as a bidentate ligand, meaning it can bind to a central metal ion at two points simultaneously. libretexts.org This dual-point attachment, known as chelation, forms a stable five-membered ring with the metal center, a favored configuration in coordination chemistry.
The ligand possesses both a "soft" sulfur donor and a "harder" nitrogen donor. According to the Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom tends to form strong covalent bonds with soft metal ions (like Pd(II), Pt(II), and Cd(II)), while the harder nitrogen atom prefers to coordinate with hard or borderline metal ions (like Co(II), Ni(II), and Cu(II)). This differential affinity allows for nuanced control over the structure and reactivity of the resulting metal complexes. The thiol group often coordinates in its deprotonated, anionic thiolate (RS⁻) form, which is a one-electron donor ligand. sciforum.net This coordination behavior is fundamental to the formation of a wide array of stable transition metal complexes. nih.govrsc.org
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt (e.g., chlorides or acetates) with the ligand in a suitable solvent, often an alcohol. nanobioletters.com The reaction usually proceeds with the deprotonation of the thiol group, leading to the formation of a neutral complex where the ligand binds as an N,S-chelate. For divalent metal ions (M²⁺), complexes with a general formula of [M(ligand)₂] are commonly formed. sciforum.netnih.gov
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal. Key vibrational bands for the N-H and S-H groups in the free ligand are monitored for shifts upon complexation. The disappearance or significant weakening of the S-H stretching band (typically around 2550 cm⁻¹) indicates deprotonation and coordination of the sulfur atom. sciforum.net Shifts in the N-H stretching and bending vibrations confirm the involvement of the amino group in bonding. New bands at lower frequencies can be assigned to the newly formed Metal-Nitrogen (M-N) and Metal-Sulfur (M-S) bonds. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes (e.g., with Zn(II), Cd(II), Pt(II)). sciforum.net The deprotonation of the thiol group is evidenced by the disappearance of the SH proton signal in the ¹H NMR spectrum of the complex. sciforum.net
UV-Visible Spectroscopy and Magnetic Susceptibility: These methods provide information about the electronic structure and geometry of the complex. For instance, the magnetic moment can distinguish between different geometries for a Ni(II) complex; a diamagnetic result would suggest a square planar geometry, whereas a paramagnetic result would indicate a tetrahedral or octahedral geometry. nih.gov The electronic spectra show bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT), which are characteristic of the coordination environment. nanobioletters.com
Below is a table summarizing typical characterization data for N,S bidentate ligand complexes, analogous to what would be expected for this compound.
| Metal Ion | Complex Formula | Geometry | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) |
| Ni(II) | [Ni(C₃H₈NS)₂] | Square Planar | Diamagnetic | ν(N-H) shift, ν(S-H) absent, ν(M-N) ~450, ν(M-S) ~370 |
| Cu(II) | [Cu(C₃H₈NS)₂] | Distorted Square Planar | ~1.8 - 2.2 | ν(N-H) shift, ν(S-H) absent, ν(M-N) ~460, ν(M-S) ~380 |
| Zn(II) | [Zn(C₃H₈NS)₂] | Tetrahedral | Diamagnetic | ν(N-H) shift, ν(S-H) absent, ν(M-N) ~440, ν(M-S) ~360 |
| Pt(II) | [Pt(C₃H₈NS)₂] | Square Planar | Diamagnetic | ν(N-H) shift, ν(S-H) absent, ν(M-N) ~470, ν(M-S) ~390 |
Mechanistic Studies of Metal-Thiolate and Metal-Amine Coordination
The coordination of this compound to a metal center is a classic example of chelation involving a bidentate N,S donor ligand. nih.gov The process typically begins with the displacement of weakly bound solvent or anion ligands from the metal's coordination sphere. The thiol group (R-SH) is acidic and readily deprotonates to form a thiolate (R-S⁻), which is a soft base and an excellent nucleophile for soft metal centers. nih.gov The adjacent amine group (R-NH₂), a harder base, then coordinates to the same metal center, completing the chelate ring.
Catalytic Applications of this compound Metal Complexes in Organic Transformations
Metal complexes containing aminothiol (B82208) ligands are explored for their catalytic activity in various organic transformations. researchgate.net The specific combination of a metal center with the N,S ligand framework can facilitate reactions such as oxidation, reduction, and carbon-carbon or carbon-heteroatom bond formation. researchgate.netmdpi.com While specific catalytic applications of this compound complexes are not extensively documented in readily available literature, the catalytic behavior of analogous N,S-ligated complexes provides a strong basis for their potential.
For example, ruthenium complexes with related ligands have shown good catalytic activity in the reduction of nitriles. researchgate.net In such catalytic cycles, the ligand framework stabilizes the metal center in various oxidation states, and the donor atoms can participate in the reaction mechanism, for instance, by facilitating proton or hydride transfer. researchgate.net Palladium complexes with thiolate ligands are known to catalyze hydrogenation and isomerization reactions. nih.gov The electronic properties of the metal center, tuned by the aminothiol ligand, are crucial for activating substrates. The chiral nature of this compound also makes its metal complexes attractive candidates for asymmetric catalysis, where the chiral environment around the metal center can induce enantioselectivity in the product. ccnu.edu.cn
Organic Synthesis: Utility as a Building Block and Reagent
Beyond coordination chemistry, this compound is a valuable building block in organic synthesis due to its bifunctional and chiral nature. Its two reactive centers, the nucleophilic amine and the thiol, can be used to construct more complex molecules, particularly heterocyclic systems and chiral compounds.
Role in Asymmetric Synthesis and Chiral Induction
As an enantiomerically pure compound, (R)- or (S)-1-aminopropane-2-thiol can serve as a chiral auxiliary or a precursor to chiral ligands for asymmetric synthesis. numberanalytics.comnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com
The general strategy involves attaching the chiral aminothiol to a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the molecule over the other, leading to high stereoselectivity. For example, β-amino thiols are used as catalysts in the enantioselective addition of organozinc reagents to aldehydes. koreascience.kr In this reaction, the aminothiol first reacts with the dialkylzinc to form a chiral catalyst complex. koreascience.kr This complex then coordinates the aldehyde in a specific orientation, forcing the alkyl group to add to one enantiotopic face of the carbonyl, thereby producing a chiral secondary alcohol with high enantiomeric excess. koreascience.kr The mechanism relies on the formation of a well-defined, five-membered ring transition state involving the zinc, the aminothiol ligand, and the aldehyde. koreascience.kr Similarly, aminothiols can be converted into chiral 1,3-thiazolidine-2-thiones, which are effective chiral auxiliaries in stereoselective aldol (B89426) reactions. orgsyn.org
Functional Group Protection and Deprotection Strategies
The reactivity of amine and thiol groups often necessitates their protection during multi-step syntheses to prevent unwanted side reactions. rsc.org For this compound, the amine and thiol groups can be protected using standard methodologies.
Amine Protection: The primary amine can be protected as a carbamate, most commonly using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) group, or using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form an Fmoc group. rsc.org The Boc group is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid), while the Fmoc group is stable to acid but cleaved by base (e.g., piperidine). rsc.org
Thiol Protection: The thiol group is susceptible to oxidation (e.g., to disulfides) and can act as an unwanted nucleophile. rsc.org It can be protected with groups like acetamidomethyl (Acm). The Acm group is stable to both Boc and Fmoc deprotection conditions and can be removed later using reagents like mercury(II) or palladium salts. researchgate.net
Conversely, the bifunctional nature of this compound allows it to be used as a reagent for the protection of other functional groups. For instance, it can react with aldehydes or ketones to form thiazolidine (B150603) derivatives. This reaction protects the carbonyl group from attack by nucleophiles. The thiazolidine ring is stable under basic and reductive conditions but can be cleaved under acidic conditions to regenerate the carbonyl compound.
Materials Science and Nanotechnology
The unique bifunctional nature of this compound, possessing both a primary amine and a thiol group in a compact structure, makes it a valuable building block in materials science and nanotechnology. Its ability to interact with metal surfaces via the thiol group while presenting a reactive amine for further modification allows for the creation of sophisticated and functional materials.
Surface Functionalization of Nanoparticles (e.g., Gold Nanoparticles) for Chemical Applications
The functionalization of nanoparticles to impart specific chemical properties is a cornerstone of modern nanotechnology. Gold nanoparticles (AuNPs) are particularly significant due to their unique optical and electronic properties. nih.govnih.gov The surface of these nanoparticles can be readily modified, and thiol-containing compounds are exemplary ligands for this purpose due to the strong, stable, semi-covalent bond formed between sulfur and gold. nih.govsigmaaldrich.comnih.gov
This compound is an ideal candidate for the surface functionalization of AuNPs. The thiol group serves as a robust anchor, attaching the molecule to the nanoparticle surface. This process involves the spontaneous assembly of the thiol molecules from a solution onto the gold substrate, forming a self-assembled monolayer (SAM). sigmaaldrich.comdiva-portal.org Once anchored, the molecule's aminopropane chain extends from the surface, exposing the primary amine group to the surrounding environment.
This exposed amine group is a key feature for subsequent chemical applications. It provides a reactive handle for a multitude of further modifications, including:
Bioconjugation: The amine can be used to covalently attach biomolecules such as peptides, proteins, or DNA. acs.org This is often achieved through amide bond formation with a carboxylic acid group on the target biomolecule. Such functionalized nanoparticles are critical for applications in biosensing, medical diagnostics, and targeted drug delivery. nih.gov
Catalyst Support: The amine group can coordinate with metal ions or be modified to anchor catalytic complexes, turning the nanoparticle into a high-surface-area, recoverable catalyst support.
Controlled Aggregation: The charge of the amine group is pH-dependent. By controlling the pH of the solution, the surface charge of the functionalized nanoparticles can be modulated, allowing for controlled aggregation or dispersion, which is useful in the development of colorimetric sensors. researchgate.net
Further Chemical Reactions: The primary amine can participate in various organic reactions, such as reactions with aldehydes or ketones to form Schiff bases, or with isothiocyanates, enabling the attachment of a wide array of other functional molecules.
The process of functionalizing AuNPs with aminothiols is well-established. Typically, citrate-stabilized AuNPs are synthesized, and then the aminothiol is added. The stronger gold-thiol interaction displaces the weakly bound citrate (B86180) ions, resulting in a stable, amine-terminated nanoparticle. nih.gov The resulting functionalized nanoparticles can then be purified and used for their intended application. The general protocol for creating such self-assembled monolayers is well-documented, emphasizing the need for a clean environment to produce high-quality, ordered films. sigmaaldrich.com
Table 1: Comparison of Ligands for Gold Nanoparticle Functionalization
| Ligand Type | Anchoring Group | Exposed Functional Group | Key Features & Applications |
|---|---|---|---|
| This compound | Thiol (-SH) | Amine (-NH2) | Provides a reactive primary amine for bioconjugation, pH-responsive charge, and catalyst anchoring. |
| Alkanethiols | Thiol (-SH) | Alkyl Chain (-CH3) | Creates hydrophobic surfaces; used in fundamental studies of self-assembled monolayers. |
| Carboxy-thiols | Thiol (-SH) | Carboxyl (-COOH) | Offers a negative charge at neutral pH and a site for amide bond formation. researchgate.net |
| Hydroxy-thiols | Thiol (-SH) | Hydroxyl (-OH) | Creates hydrophilic surfaces and can be used for further esterification or etherification reactions. |
| Thiolated DNA/Peptides | Thiol (-SH) | DNA/Peptide | Direct attachment of biomolecules for use in biosensors and nanomedicine. acs.orgnih.gov |
Integration into Polymer Synthesis and Polymer-Supported Systems
The dual functionality of this compound also lends itself to polymer chemistry, where it can be incorporated into polymer chains or used to functionalize polymer supports.
One of the most significant methods for integrating thiols into polymers is the thiol-ene reaction . This reaction, which can be initiated by radicals or UV light, involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). wikipedia.org It is considered a "click chemistry" reaction due to its high efficiency, high yield, and insensitivity to many other functional groups and solvents. wikipedia.orgnih.gov this compound can be used as a monomer in thiol-ene polymerizations. For instance, it can be reacted with multifunctional 'ene' monomers to create cross-linked polymer networks. The presence of the primary amine within the polymer structure introduces a site for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other molecules. A patent has noted the use of this compound in thiol-ene reactions to form specific polymers. epo.org
Another approach involves the thiol-Michael addition reaction , where the thiol adds to an electron-deficient double bond, such as in acrylates or maleimides. researchgate.netacs.org This reaction is often base-catalyzed and provides another efficient route for creating functional polymers incorporating this compound.
Beyond incorporation into the polymer backbone, this compound can be used to create polymer-supported systems . In this context, a pre-existing polymer is functionalized with the aminothiol. For example, a polymer with reactive side chains (like epoxy or halide groups) can be modified to bear aminothiol moieties. These functionalized polymers can then serve as:
Polymer-Supported Catalysts: The thiol or amine groups can chelate metal ions, immobilizing a homogeneous catalyst onto a soluble or insoluble polymer support. icm.edu.pl This facilitates catalyst recovery and reuse, a key principle of green chemistry. umass.edu
Resins for Metal Scavenging: The strong binding affinity of the thiol group for heavy metals makes these functionalized polymers effective resins for removing toxic metal ions from industrial wastewater.
Reactive Polymer Intermediates: The amine-functionalized polymer can be an intermediate for the synthesis of more complex polymer structures and materials.
Table 2: Research Findings on Thiol Integration in Polymers
| Polymerization / Modification Method | Key Reactants | Resulting System | Potential Application of this compound |
|---|---|---|---|
| Thiol-Ene Polymerization | Multifunctional thiols and alkenes ('enes') | Cross-linked polymer networks wikipedia.orgnih.gov | As a bifunctional monomer to introduce primary amines into the network for post-functionalization. |
| Thiol-Michael Addition | Thiols and electron-poor alkenes (e.g., acrylates) | Linear or cross-linked functional polymers acs.org | As a nucleophile to functionalize polymers containing acrylate (B77674) or maleimide (B117702) groups. |
| Polymer-Supported Catalyst | Polymer support, functionalizing agent, metal precursor | Heterogenized catalyst icm.edu.plumass.edu | As the functionalizing agent to introduce thiol/amine ligands for anchoring metal catalysts. |
Self-Assembly Phenomena in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules associated through non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into stable, well-defined structures. mdpi.com this compound is a compelling molecule for this field due to its ability to participate in multiple types of interactions.
The most straightforward example of self-assembly involving this compound is the formation of Self-Assembled Monolayers (SAMs) on gold surfaces, as discussed in section 5.3.1. sigmaaldrich.comrsc.org The formation of these ordered, two-dimensional structures is driven by the strong gold-thiol bond and van der Waals interactions between adjacent molecules. The resulting surface can be considered a supramolecular assembly, where the amine head-groups can then direct further assembly through hydrogen bonding or electrostatic interactions.
Beyond simple SAMs, the vicinal amine and thiol groups can participate in more complex supramolecular constructs. The 1,2-aminothiol motif is structurally similar to that found in the amino acid cysteine. nih.gov This arrangement is known to be reactive in certain "click" reactions, such as the reaction with 2-cyanobenzothiazole, which can drive the formation of complex, self-assembled nanostructures.
The potential for this compound in supramolecular chemistry lies in its ability to act as a "tecton," a building block that contains the necessary information to form a predetermined structure. The key interactions it can engage in include:
Metal Coordination: Both the thiol and amine groups can act as ligands, coordinating to metal centers to form discrete metallosupramolecular cages or extended coordination polymers.
Hydrogen Bonding: The primary amine is both a hydrogen bond donor and acceptor, allowing it to form predictable patterns with itself or with other complementary molecules.
Ion-Pair Interactions: At a pH below its pKa, the amine group will be protonated, forming an ammonium (B1175870) cation. This positive charge can form strong ion-pair interactions with anionic species, directing the assembly of complex salt structures. researchgate.net
While specific research focusing exclusively on the complex supramolecular self-assembly of this compound is not extensively documented, the principles governing the behavior of similar bifunctional molecules are well-understood. researchgate.netacs.org The combination of a strong surface-anchoring group (thiol) and a versatile interaction site (amine) makes it a promising candidate for designing and constructing novel, functional supramolecular systems.
Emerging Research Frontiers and Future Directions for 1 Aminopropane 2 Thiol
Exploration of Novel Reactivity and Unconventional Transformations
The dual functionality of 1-aminopropane-2-thiol allows for a rich and varied reactivity profile that researchers are actively exploring. The presence of both a nucleophilic amine and a thiol group on a compact carbon backbone opens avenues for unconventional transformations and the synthesis of complex molecules.
Recent research has focused on the regioselective and stereoselective ring-opening reactions of aziridines using sulfur-containing nucleophiles. tandfonline.com While not directly employing this compound, these studies on related 1,3-difunctionalized 2-aminopropane derivatives highlight the potential for developing new synthetic methodologies. tandfonline.com The reaction of N-activated aziridines with thiourea (B124793) and arylthiol derivatives yields functionalized dicarbothioate-propanamine and bis(arylthio)-propanamine compounds, demonstrating the versatility of the aminopropane scaffold in constructing sulfur-containing molecules. tandfonline.com
Furthermore, the reactivity of aminothiols is being harnessed in the synthesis of heterocyclic compounds. For instance, the condensation of aminothiols with various carbonyl compounds is a key strategy for producing 2-thiazolines, which are important structural motifs in many biologically active natural products and are used as ligands in asymmetric catalysis. sci-hub.se The development of metal-mediated protocols for these reactions is a significant area of research, aiming to achieve high regio-, diastereo-, and enantioselectivity under mild, atom-economical conditions. sci-hub.se
The inherent nucleophilicity of the thiol and amine groups also makes this compound a candidate for participation in thiol-ene and thiol-yne "click" reactions. These reactions are known for their high efficiency and selectivity, offering a pathway to new polymers and materials. cdnsciencepub.com The photolysis of thiol-disulfide mixtures, which proceeds via thiyl radicals, further illustrates the potential for radical-mediated transformations involving aminothiols. cdnsciencepub.com
The table below summarizes some of the explored reaction types involving the aminothiol (B82208) functional group, providing a glimpse into the potential transformations for this compound.
| Reaction Type | Reactants | Products | Significance |
| Ring-opening of Aziridines | N-activated aziridines, Thiourea/Arylthiol | 1,3-difunctionalized 2-aminopropanes | Access to complex sulfur-containing compounds. tandfonline.com |
| Condensation | Aminothiols, Nitriles/Aldehydes/Carboxylic acids | 2-Thiazolines | Synthesis of biologically active heterocycles. sci-hub.se |
| Thiol-Ene/Yne "Click" Chemistry | Aminothiols, Alkenes/Alkynes | Thioether-functionalized molecules | Efficient and selective material synthesis. cdnsciencepub.com |
| Michael Addition | Thiols, α,β-unsaturated carbonyls | Thioether adducts | Formation of C-S bonds in various synthetic contexts. chemrxiv.org |
Advancements in Sustainable and Atom-Economical Synthesis Methodologies
The principles of green chemistry are increasingly influencing the development of synthetic routes for chemical compounds, including this compound. The focus is on creating processes that are not only efficient but also environmentally benign and atom-economical. ijcmas.comresearchgate.net
Atom economy, a concept that emphasizes the maximization of the incorporation of all materials from the starting materials into the final product, is a key driver in this area. nih.gov Ruthenium-catalyzed domino redox isomerization/cyclization of tethered aminopropargyl alcohols represents a novel, atom-economical approach to synthesizing nitrogen heterocycles. nih.gov This strategy minimizes waste by orchestrating a cascade of reactions in a single step. nih.gov While not directly applied to this compound, this methodology provides a blueprint for developing more sustainable synthetic routes for related aminothiols.
The use of water as a solvent is another cornerstone of green chemistry. "On water" synthesis has been shown to be a highly efficient and chemoselective method for preparing benzothiazoles from 2-aminothiophenol (B119425) and various aldehydes. researchgate.net This approach avoids the use of volatile organic solvents and often leads to high yields. researchgate.net Similarly, grindstone chemistry, a solvent-free method, has been successfully employed for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, demonstrating its potential for large-scale, energy-efficient production. ijcmas.com
Metal-free and catalyst-free protocols are also gaining prominence. An ultrasound-initiated synthesis of 1,2,4-thiadiazoles in water from thioamides showcases an environmentally friendly approach that avoids the use of potentially toxic metal catalysts. researchgate.net The development of such green synthetic protocols for this compound would be a significant advancement, reducing the environmental footprint of its production.
The following table highlights key features of emerging sustainable synthesis methodologies relevant to aminothiols.
| Methodology | Key Features | Potential Application for this compound |
| Atom-Economical Catalysis | Maximizes incorporation of starting materials into the product, often using transition metal catalysts. nih.govorganic-chemistry.org | Development of one-pot syntheses from simple precursors. |
| "On Water" Synthesis | Uses water as a green solvent, often promoting unique reactivity and selectivity. researchgate.netrsc.org | Environmentally friendly synthesis from water-soluble starting materials. |
| Grindstone Chemistry | Solvent-free reaction conditions, energy-efficient, and suitable for large-scale synthesis. ijcmas.com | Solid-state synthesis to reduce solvent waste. |
| Metal-Free/Catalyst-Free Reactions | Avoids the use of potentially toxic and expensive metal catalysts. researchgate.netresearchgate.net | Simplified and more sustainable production processes. |
Design of Next-Generation Coordination Complexes with Tailored Reactivity
The ability of this compound to act as a bidentate ligand, coordinating to metal centers through both its nitrogen and sulfur donor atoms, makes it a valuable building block in coordination chemistry. ajol.infonovapublishers.com The design of novel coordination complexes with tailored reactivity is a burgeoning field with applications in catalysis, materials science, and bioinorganic chemistry. sioc-journal.cn
The coordination environment around a metal center dictates the reactivity of the resulting complex. By systematically modifying the ligands, researchers can fine-tune the electronic and steric properties of the metal complex to achieve specific catalytic transformations. novapublishers.com For example, platinum(II) and palladium(II) complexes with thiolate ligands have been synthesized and characterized, with studies exploring their potential as anti-cancer agents. ajol.info The geometry of these complexes, typically square planar, is crucial for their biological activity. ajol.info
The synthesis of mixed-ligand complexes, where this compound could be one of several different ligands, offers a strategy to create complexes with unique properties. ajol.info The interplay between the different ligands can lead to cooperative effects that enhance catalytic activity or create novel material properties.
The field of coordination chemistry is continuously evolving, with a focus on creating complexes for a wide range of applications, from asymmetric organic transformations to the development of new materials with specific electronic or optical properties. novapublishers.com The incorporation of this compound into these next-generation coordination complexes could lead to new catalysts with enhanced performance and selectivity.
This table provides examples of metal complexes with related N,S-donor ligands and their potential applications.
| Metal Center | Ligand Type | Potential Applications |
| Platinum(II), Palladium(II) | Thiolate, Diphosphine | Anticancer agents, Catalysis. ajol.info |
| Various Transition Metals | Schiff Base Ligands | Asymmetric organic transformations, Catalysis. novapublishers.com |
| Main Group Metals | Amino Acids | Bioinorganic chemistry, Functional materials. sioc-journal.cn |
Predictive Modeling and Data-Driven Approaches in Amino Thiol Research
The integration of computational chemistry and data-driven approaches is revolutionizing chemical research. medium.comki.se These tools offer the potential to accelerate the discovery and optimization of new reactions and molecules, including those involving this compound.
Predictive modeling, using techniques like density functional theory (DFT), can provide valuable insights into reaction mechanisms and predict the reactivity of different compounds. chemrxiv.org For example, quantum descriptors have been used to build predictive models for the reactivity of covalent warheads in thiol-Michael additions. chemrxiv.org Such models can help in understanding structure-activity relationships and in the rational design of molecules with desired reactivity. chemrxiv.org By applying these computational methods to this compound, researchers can predict its behavior in various chemical transformations, guiding experimental efforts.
Data-driven research, which involves the analysis of large datasets to identify trends and correlations, is another powerful tool. medium.comasm.org By compiling and analyzing data on the synthesis, reactivity, and properties of a wide range of aminothiols, it may be possible to uncover new synthetic routes or predict novel applications. This approach moves from a hypothesis-first to a data-first research paradigm, where insights are gleaned directly from the existing body of scientific knowledge. medium.com
The development of comprehensive databases for aminothiols, including their spectroscopic data, reaction conditions, and biological activities, would be a crucial step in enabling effective data-driven research. Machine learning algorithms could then be trained on this data to predict the properties and reactivity of new, uncharacterized aminothiols like this compound.
The table below outlines some of the predictive modeling and data-driven techniques and their potential impact on aminothiol research.
| Technique | Description | Potential Impact on this compound Research |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method to investigate the electronic structure of molecules. chemrxiv.org | Prediction of reactivity, elucidation of reaction mechanisms, and rational design of new derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | A modeling approach that relates the chemical structure of a compound to its biological or chemical activity. chemrxiv.org | Prediction of biological activity and the design of aminothiols with specific therapeutic properties. |
| Machine Learning | The use of algorithms to learn patterns from data and make predictions on new data. | Accelerated discovery of new reactions, prediction of optimal reaction conditions, and identification of novel applications. |
| Database Mining | The process of discovering patterns and knowledge from large datasets. | Identification of trends in aminothiol chemistry, leading to new research hypotheses. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Aminopropane-2-thiol with high purity?
Methodological Answer:
The synthesis of this compound requires careful selection of protecting groups due to the reactivity of its thiol and amine functionalities. A validated approach involves reductive amination of 2-mercaptopropionaldehyde with ammonia under hydrogenation conditions. Alternatively, methods adapted from structurally similar compounds (e.g., aminochloropropanes) use potassium phthalimide to protect the amine group during intermediate steps, followed by deprotection . Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization in ethanol ensures ≥95% purity, as noted in discontinued commercial batches .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : H NMR (DO) to identify peaks for the thiol (-SH, δ ~1.3 ppm) and amine (-NH, δ ~2.8 ppm) groups. C NMR confirms the carbon backbone (C3 chain).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to observe the molecular ion peak at m/z 91.18 (CHNS) .
- FT-IR Spectroscopy : Bands at 2550–2600 cm (S-H stretch) and 3300–3500 cm (N-H stretch) .
Advanced: How can synthesis protocols be optimized for large-scale production while minimizing side reactions?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Testing palladium or Raney nickel for reductive amination efficiency.
- Reaction Temperature Control : Maintaining 25–40°C to prevent thiol oxidation.
- DOE (Design of Experiments) : Statistical analysis of variables (pH, solvent polarity) to maximize yield.
- In-line Monitoring : Use of HPLC to track intermediate stability, addressing issues observed in aminochloropropane syntheses .
Advanced: What computational strategies predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-H and N-H bonds to predict redox behavior. PubChem’s 3D conformer data (CID: 125386) provides initial structural inputs .
- Molecular Dynamics (MD) Simulations : Model interactions with cysteine proteases or glutathione reductase to identify binding affinities .
Advanced: How does the proximity of thiol and amine groups influence the compound’s stability under varying pH conditions?
Methodological Answer:
The thiol-amine proximity increases susceptibility to intramolecular cyclization or oxidation. Stability studies should:
- pH-Dependent Kinetics : Monitor degradation rates via UV-Vis at pH 2–9.
- Thiol Disulfide Formation : Use Ellman’s assay to quantify free thiol loss.
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or buffer systems (e.g., phosphate at pH 7.4) to mitigate degradation, as observed in amino alcohol derivatives .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate Studies : Reproduce assays (e.g., enzyme inhibition) under standardized conditions (temperature, substrate concentration).
- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants, a common issue in discontinued commercial samples .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., β-mercaptoethylamine) to identify trends .
Advanced: What strategies enable comparative analysis of this compound with other aminothiols in drug discovery?
Methodological Answer:
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity using datasets from PubChem .
- Thermodynamic Solubility Assays : Measure logP and pKa values to assess membrane permeability differences .
- In Silico Docking : Compare binding modes with targets like cystathionine β-synthase using AutoDock Vina .
Advanced: How to design experiments investigating this compound’s interaction with metalloenzymes?
Methodological Answer:
- Enzyme Kinetics : Use stopped-flow spectroscopy to monitor real-time metal-thiolate complex formation.
- X-ray Crystallography : Co-crystallize the compound with metalloenzymes (e.g., carbonic anhydrase) to resolve binding sites.
- Competitive Inhibition Assays : Compare IC values against known inhibitors (e.g., captopril for ACE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
